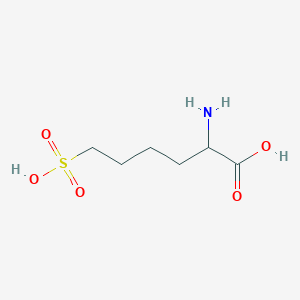
Pyrimidine, hexahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, hexahydro-1,3-dimethyl- is a heterocyclic organic compound with the molecular formula C6H14N2 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 1 and 3 positions and a fully saturated hexahydro ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, hexahydro-1,3-dimethyl- typically involves multi-step reactions. One common method includes the reaction of propane-1,3-diamine with 4-isothiocyanato-4-methylpentan-2-one. This reaction proceeds through a condensation process, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of pyrimidine, hexahydro-1,3-dimethyl- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, hexahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Scientific Research Applications
Pyrimidine, hexahydro-1,3-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine, hexahydro-1,3-dimethyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrimidine ring .
Comparison with Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Dihydropyrimidine: A partially reduced form of pyrimidine.
Pyrimidopyrimidine: A fused bicyclic system incorporating two pyrimidine rings.
Uniqueness: Pyrimidine, hexahydro-1,3-dimethyl- is unique due to its fully saturated ring and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
10556-96-4 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |
InChI Key |
DCPLDPXQOOHYSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)





![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)



